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potential therapeutic applications of AT-127

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Compound of Interest		
Compound Name:	AT-127	
Cat. No.:	B11931660	Get Quote

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AT-127: A Novel Dual-Agonist for the Treatment of Neurodegenerative Disorders

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Recent discoveries have identified the orphan G-protein coupled receptors (GPCRs), NGP-R1 and NGP-R2 (Neuronal Growth & Protection Receptors 1 and 2), as critical mediators of neuronal survival and plasticity. **AT-127** is a first-in-class small molecule designed as a potent dual-agonist for NGP-R1 and NGP-R2. This document outlines the core mechanism of action, preclinical data, and key experimental protocols for **AT-127**, highlighting its therapeutic potential.

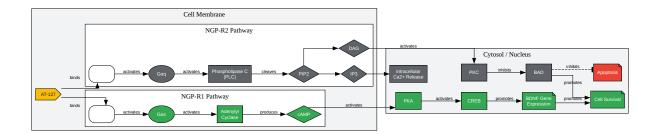


Core Mechanism of Action & Signaling

AT-127 simultaneously activates NGP-R1 and NGP-R2, initiating two distinct but synergistic signaling cascades.

- NGP-R1 Activation: Primarily couples to Gαs, leading to the activation of Adenylyl Cyclase (AC), an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA activation leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which upregulates the expression of neuroprotective genes, including Brain-Derived Neurotrophic Factor (BDNF).
- NGP-R2 Activation: Primarily couples to Gαq, activating Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately inhibits the pro-apoptotic protein BAD, thereby promoting cell survival.

The convergence of these pathways results in a robust cellular response that enhances neuronal survival, promotes plasticity, and reduces apoptotic signaling.



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Caption: Signaling pathway of AT-127 through NGP-R1 and NGP-R2.

Preclinical Data Summary

AT-127 has demonstrated high affinity and functional potency at both NGP-R1 and NGP-R2 in vitro. In vivo studies using a murine model of accelerated neuronal degeneration (AND-Model) have shown significant neuroprotective effects and cognitive improvement.

Table 1: In Vitro Receptor Binding and Functional

Activity

Parameter	NGP-R1	NGP-R2	Selectivity (R1 vs R2)
Binding Affinity (Ki, nM)	2.1 ± 0.3	5.8 ± 0.7	2.8-fold
Functional Potency (EC50, nM)	7.5 ± 1.1	15.2 ± 2.5	2.0-fold
Maximal Efficacy (Emax, %)	98%	95%	N/A

Table 2: Pharmacokinetic Properties in Murine Model

Parameter	Value	Unit
Bioavailability (Oral)	45 ± 5	%
Half-life (t1/2)	8.2 ± 1.5	hours
Cmax (at 10 mg/kg)	1.2 ± 0.2	μМ
Brain-to-Plasma Ratio	1.5 : 1	Ratio

Table 3: In Vivo Efficacy in AND-Model Mice (28-day study)



Treatment Group	Dose (mg/kg)	Neuronal Survival (% of Control)	Cognitive Score (Morris Water Maze)
Vehicle	N/A	45 ± 6%	2.1 ± 0.4
AT-127	3	68 ± 8%	3.5 ± 0.5
AT-127	10	85 ± 5%	4.8 ± 0.6
AT-127	30	88 ± 4%	4.9 ± 0.5

Key Experimental Protocols Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of AT-127 for NGP-R1 and NGP-R2.

Methodology:

- Membrane Preparation: Cell membranes from HEK293 cells stably expressing either human
 NGP-R1 or NGP-R2 are prepared via dounce homogenization and centrifugation.
- Radioligand: [3H]-LIGAND-X (a known high-affinity ligand for both receptors) is used at a concentration equal to its Kd.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Competition Assay: Membranes (20 μ g protein) are incubated with [3H]-LIGAND-X and increasing concentrations of **AT-127** (10⁻¹¹ to 10⁻⁵ M) in a 96-well plate.
- Incubation: The mixture is incubated for 60 minutes at 25°C.
- Separation: Bound and free radioligand are separated by rapid filtration through a GF/C filter plate using a cell harvester.
- Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

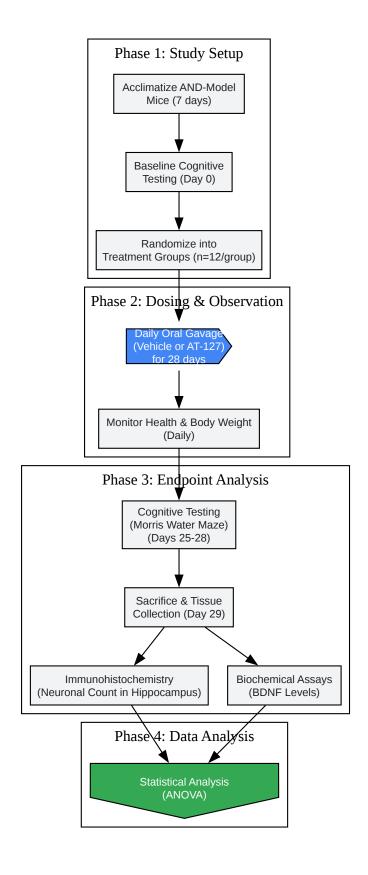


Data Analysis: IC50 values are determined using non-linear regression analysis. Ki values
are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the
concentration of the radioligand.

In Vivo Efficacy Study Workflow (AND-Model)

Objective: To assess the neuroprotective and cognitive-enhancing effects of **AT-127** in a murine model of neurodegeneration.





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Caption: Workflow for the 28-day in vivo efficacy study of AT-127.



Conclusion & Future Directions

AT-127 represents a promising therapeutic candidate with a novel dual-agonist mechanism targeting key pathways in neuronal survival and protection. The preclinical data demonstrate potent in vitro activity, favorable pharmacokinetic properties, and significant in vivo efficacy in a relevant disease model. Future work will focus on IND-enabling toxicology studies and the development of a clinical trial protocol to evaluate the safety and efficacy of **AT-127** in human subjects.

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